N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
Description
N-{5-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a furan-2-carboxamide methyl moiety. This structure combines electron-rich aromatic systems (dimethoxyphenyl, furan) with a polar carboxamide linker, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-16(13)22-2)15-9-12(19-24-15)10-18-17(20)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMSENMFAIJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives are known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents.
Mode of Action
It’s worth noting that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics.
Biochemical Pathways
Furan derivatives are known to have significant impacts on various biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
The compound’s molecular weight, density, and boiling point have been reported, which could potentially influence its pharmacokinetic properties.
Biological Activity
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 406.4 g/mol
- IUPAC Name : N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-furan-2-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammatory responses.
- Antioxidant Activity : It exhibits properties that reduce oxidative stress by scavenging free radicals.
- Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells through various signaling pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of human cancer cell lines, including colon and breast cancer cells. The compound's IC values indicate potent cytotoxicity (Table 1).
Cytoprotective Effects
In addition to its anticancer properties, the compound has demonstrated cytoprotective effects against DNA damage induced by carcinogens:
- Study Findings : In CCD-18Co cells pretreated with the compound before exposure to 4-nitroquinoline 1-oxide (4NQO), significant reductions in DNA damage and mitochondrial dysfunction were observed, indicating a protective role against oxidative stress and cellular injury .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Colon Cancer Cells :
- Oxidative Stress Model :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
Compound A : N-[(furan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide ()
- Structural Difference : Lacks the 3,4-dimethoxyphenyl group at position 5 of the oxazole, replaced by a simple phenyl ring.
- This may lower binding affinity compared to the target compound .
Compound B : N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide ()
- Structural Difference : Replaces the oxazole with a 1,2,4-oxadiazole ring and introduces a bromine atom on the furan.
- The oxadiazole’s higher electronegativity may alter hydrogen-bonding capacity compared to the target’s oxazole core .
Functional Group Analogues
Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
- Structural Difference : Uses a benzamide group and a phenethylamine backbone instead of oxazole-furan architecture.
- Key Data :
- Melting point: 90°C
- Synthetic yield: 80%
- Implications : The benzamide group and flexible ethyl linker may confer different conformational dynamics in binding sites compared to the rigid oxazole-furan system of the target compound .
Compound D : N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ()
- Structural Difference : Incorporates a sulfonylpiperazine moiety and an ethoxy linker.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
